molecular formula C20H17BrO2 B172382 1,2-Bis(benzyloxy)-4-bromobenzene CAS No. 16047-57-7

1,2-Bis(benzyloxy)-4-bromobenzene

Cat. No. B172382
CAS RN: 16047-57-7
M. Wt: 369.3 g/mol
InChI Key: LBAPEDPREBPULC-UHFFFAOYSA-N
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Description

“1,2-Bis(benzyloxy)benzene” is a chemical compound with the molecular formula C20H18O2 . It has an average mass of 290.356 Da and a monoisotopic mass of 290.130676 Da .


Synthesis Analysis

While specific synthesis methods for “1,2-Bis(benzyloxy)-4-bromobenzene” were not found, there are general methods for synthesizing similar compounds. For instance, the reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .


Molecular Structure Analysis

The molecular structure of “1,2-Bis(benzyloxy)benzene” consists of a benzene ring with two benzyloxy groups attached at the 1 and 2 positions . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 424.9±25.0 °C at 760 mmHg, and a flash point of 163.9±22.7 °C .


Chemical Reactions Analysis

While specific chemical reactions involving “1,2-Bis(benzyloxy)-4-bromobenzene” were not found, similar compounds can undergo a variety of reactions. For example, pinacol boronic esters can undergo catalytic protodeboronation . Additionally, compounds with benzyloxy groups can undergo hydrogenation, nucleophilic substitution, acid-catalyzed hydrolysis, Friedel-Crafts acylation or alkylation, oxidation, reduction, and debenzylation .


Physical And Chemical Properties Analysis

“1,2-Bis(benzyloxy)benzene” has a molar refractivity of 88.6±0.3 cm3, a polar surface area of 18 Å2, a polarizability of 35.1±0.5 10-24 cm3, a surface tension of 43.5±3.0 dyne/cm, and a molar volume of 258.8±3.0 cm3 . It also has a #Rule of 5 Violations of 1 and 6 freely rotating bonds .

Scientific Research Applications

1. Base-catalyzed Diborylation of Alkynes

  • Summary of Application: This compound is used in the synthesis of cis-1,2-bis(boryl)alkenes. The process is efficient, transition-metal free, and practical .
  • Methods of Application: The process involves the use of a catalytic amount of K2CO3 under mild conditions. Tetrasubstituted alkenes and phenanthrene derivatives are constructed from the target diborylalkenes via Suzuki-Miyaura cross coupling .
  • Results or Outcomes: The process results in the formation of cis-bis(boryl)alkenes from various alkynes .

2. Benzylic Oxidations and Reductions

  • Summary of Application: The benzylic hydrogens of alkyl substituents on a benzene ring, such as in “1,2-Bis(benzyloxy)-4-bromobenzene”, are activated toward free radical attack .
  • Methods of Application: This activation is reflected in the susceptibility of alkyl side-chains to oxidative degradation .
  • Results or Outcomes: The process results in the oxidative degradation of alkyl side-chains .

3. Synthesis of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid

  • Summary of Application: “1,2-Bis(benzyloxy)-4-bromobenzene” is used in the synthesis of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The process results in the formation of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid .

4. Synthesis of Bis-(meso-4-methoxyphenyl)-Benziporphyrin and Its Pd-Metal Complex

  • Summary of Application: This compound is used in the synthesis of bis-(meso-4-methoxyphenyl)-benziporphyrin and its Pd-metal complex .
  • Methods of Application: The synthesis involves reacting 4-methoxyphenylmagnesium bromide with isophthaladehyde in diethyl ether .
  • Results or Outcomes: The process results in the formation of bis-(meso-4-methoxyphenyl)-benziporphyrin .

5. Synthesis of 1,2-Dibenzyloxyethane

  • Summary of Application: “1,2-Bis(benzyloxy)-4-bromobenzene” is used in the synthesis of 1,2-dibenzyloxyethane .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The process results in the formation of 1,2-dibenzyloxyethane .

6. Catalytic Protodeboronation of Pinacol Boronic Esters

  • Summary of Application: This compound is used in the catalytic protodeboronation of pinacol boronic esters. This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
  • Methods of Application: The protodeboronation of 1, 2 and 3 alkyl boronic esters is achieved utilizing a radical approach. Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
  • Results or Outcomes: The process results in the formation of formal anti-Markovnikov alkene hydromethylation .

7. Synthesis of Borinic Acid Derivatives

  • Summary of Application: Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
  • Methods of Application: The main strategies to build up borinic acids rely either on the addition of … .
  • Results or Outcomes: The process results in the formation of diarylborinic acids and their four-coordinated analogs .

Future Directions

While specific future directions for “1,2-Bis(benzyloxy)-4-bromobenzene” were not found, similar compounds have been used in the design of functional materials and chemical sensors . They also exhibit important biological properties, including antibacterial, anticancer, and antiviral activities . These properties have spurred the development of novel therapeutic agents for drug discovery .

properties

IUPAC Name

4-bromo-1,2-bis(phenylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO2/c21-18-11-12-19(22-14-16-7-3-1-4-8-16)20(13-18)23-15-17-9-5-2-6-10-17/h1-13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAPEDPREBPULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461080
Record name 1,2-Bis(benzyloxy)-4-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(benzyloxy)-4-bromobenzene

CAS RN

634922-10-4
Record name 1,2-Bis(benzyloxy)-4-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Viton, C Landreau, D Rustidge, F Robert… - 2008 - Wiley Online Library
The idea that foods consumed for pure pleasure could provide health benefits received much recognition in the recent years. Among these foods, cocoa and dark chocolate are …
Y Tan, H Hu, W Zhu, T Wang, T Gao, H Wang… - European Journal of …, 2023 - Elsevier
A series of novel dihydroquinolin-4(1H)-one derivatives targeting colchicine binding site on tubulin were designed, synthesized and evaluated as anticancer agents. The most potent …
Number of citations: 3 www.sciencedirect.com
M Desage‐El Murr, S Nowaczyk, T Le Gall… - 2006 - Wiley Online Library
Pulvinic acid and norbadione A analogues can be prepared by Suzuki–Miyaura cross‐coupling of functionalized arylboronic esters with appropriate vinyl triflates, in which the hydroxy …
L Tao, S Ji, D Szaloki, T Kovacs, A Mandi… - Acta Pharmacologica …, 2021 - nature.com
Increasing evidence suggests that the use of potent neuroprotective agents featured with novel pharmacological mechanism would offer a promising strategy to delay or prevent the …
Number of citations: 4 www.nature.com

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